2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused with a pyridine structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is classified under the category of thiazolo-pyridine derivatives, which are known for their diverse pharmacological properties.
The compound can be synthesized through various chemical methods, often involving reactions with hydrazonoyl halides or cyclocondensation techniques. 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is commercially available from chemical suppliers such as Sigma-Aldrich and Benchchem, where it is used in research and development settings.
2-Aminothiazolo[4,5-b]pyridin-5(4H)-one belongs to the class of thiazole derivatives, which are characterized by the presence of sulfur and nitrogen atoms in their ring structure. This compound is specifically categorized as an aminothiazole due to the presence of an amino group attached to the thiazole moiety.
The synthesis of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one typically involves several key methods:
For instance, one common synthesis route involves the reaction of 4-iminothiazolidin-2-one with acetoacetic ether in a methanol medium, utilizing sodium methylate as a base. This method allows for the introduction of various substituents at the N3 and C5 positions of the thiazole ring, leading to a variety of derivatives with potential biological activity .
The molecular structure of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one consists of a fused thiazole and pyridine ring system. The structural formula can be represented as follows:
2-Aminothiazolo[4,5-b]pyridin-5(4H)-one can participate in various chemical reactions:
For example, acylation reactions using aromatic chloroanhydrides have been employed to synthesize derivatives with varied biological activities. The reaction typically involves refluxing the base compound with an acylating agent in pyridine solvent .
The mechanism of action for compounds like 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one often involves interaction with biological targets such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding interactions that can enhance binding affinity to target sites.
Preliminary studies suggest that derivatives exhibit anti-inflammatory and potential antitumor activities, indicating that their mechanism may involve modulation of signaling pathways related to inflammation and cell proliferation .
2-Aminothiazolo[4,5-b]pyridin-5(4H)-one has several applications in scientific research:
The core structure is defined by the IUPAC name 2-aminothiazolo[4,5-b]pyridin-5(4H)-one, reflecting its fused heterobicyclic architecture. The name specifies three critical features:
Table 1: Nomenclature Descriptors
Component | Description |
---|---|
Parent Ring System | Thiazolo[4,5-b]pyridine |
Substituent at C2 | Amino group (-NH₂) |
Functional Group at C5 | Carbonyl (ketone) with lactam tautomerism |
Stereoelectronic Features | Electron-rich amine donor, electron-deficient fused ring, planar conformation |
The synthesis of this scaffold emerged from advances in two domains:
Table 2: Key Synthetic Methodologies
Method | Precursors | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
[3+3] Cyclocondensation | 2-Aminothiazole + β-ketoesters | EtOH, Δ, 12 h | 65–88 | Atom economy |
Hydrazonoyl Halide Cyclization | Thiosemicarbazide + hydrazonoyl chlorides | Et₃N, EtOH, 0°C→RT | 70–85 | Regioselectivity control |
Post-synthetic Modification | Brominated scaffold + arylboronic acids | Pd(PPh₃)₄, K₂CO₃, dioxane, Δ | 60–92 | Late-stage diversity |
Notable milestones include the first crystal structure report (2015) validating the fused ring geometry and the development of microwave-assisted synthesis (2020) reducing reaction times from hours to minutes [8].
Medicinal Applications
Anticancer Agents: Derivatives like 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one inhibit KPNB1 (nuclear transport protein), blocking oncogene translocation. In K562 leukemia cells, IC₅₀ values reach 1.8 μM by disrupting CRM1-mediated NF-κB signaling [5] [6]. Modifications at C7 with electron-withdrawing groups (e.g., F, Cl) enhance potency 3-fold by improving membrane permeability (log P = 2.1–2.5) [7].
CNS Disorders: Scaffolds bearing 4-phenylpiperazine side chains act as PDE5 regulators. Compound 23c (from [4]) shows 100% PDE5 inhibition at 10 μM, comparable to sildenafil, via Gln817 hydrogen bonding. Conversely, 23b enhances PDE5 activity (140% baseline), suggesting applications in hypotension management [4].
Anti-inflammatories: COX-2 inhibition is achieved with IC₅₀ = 0.09–0.71 μM (vs. celecoxib IC₅₀ = 0.05 μM). Docking studies reveal Y-shaped alignment in the COX-2 active site, with the thiazole ring occupying the hydrophobic pocket [4].
Table 3: Bioactivity Profile
Biological Target | Key Derivatives | Activity | Mechanistic Insight |
---|---|---|---|
KPNB1 | 2-(2-Fluoroanilino)-7-hydroxy variant | IC₅₀ = 1.8 μM (K562 cells) | Blocks nuclear import of oncoproteins |
PDE5 | N-Substituted piperazine analogs | 100% inhibition at 10 μM | H-bond with Gln817, Zn²⁺ coordination |
COX-2 | Diarylthiazole hybrids | IC₅₀ = 0.09–0.71 μM | Occupies hydrophobic cleft; T-shaped binding |
CDK4/6 | Morpholine-substituted variant | >80% growth inhibition (MCF-7) | Competitive ATP binding |
Material Science Applications
The planar conjugated system enables applications in:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: